1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound classified as a triazolopyridazine derivative. This compound features a distinctive structure that includes a triazolopyridazine core and a piperidine carboxamide moiety, making it a subject of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's design aims to exploit its interactions with specific biological targets, particularly in the context of cancer treatment and other diseases influenced by epigenetic factors.
The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves several key steps:
The molecular formula for this compound is , with a molecular weight of 378.5 g/mol. The IUPAC name is 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 378.5 g/mol |
IUPAC Name | 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI | InChI=1S/C21H26N6O/c1-14(2)16... |
InChI Key | UFRLDJQSEJFJGD-UHFFFAOYSA-N |
The structure features a piperidine ring substituted at the 4-position with a carboxamide group and linked to a phenyl group with an isopropyl substituent. The triazolo[4,3-b]pyridazine moiety is attached to the piperidine nitrogen at the 1-position.
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions:
The outcomes of these reactions depend on the reagents and conditions employed during the processes.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It is known to selectively bind to the first bromodomain of Bromodomain-containing protein 4 (BRD4), which plays a significant role in regulating gene expression related to cancer development. By binding to BRD4's bromodomain, this compound disrupts interactions between BRD4 and acetylated histones, thereby influencing the expression of genes involved in oncogenesis .
The compound exhibits properties typical of organic molecules including solubility in organic solvents and stability under standard laboratory conditions.
The chemical behavior includes reactivity towards oxidation and reduction processes as well as substitution reactions involving functional groups present in its structure.
Relevant data regarding solubility and stability under various conditions are essential for practical applications in drug development and formulation.
This compound holds potential applications in scientific research, particularly in the field of cancer therapeutics due to its ability to inhibit BRD4. Its unique structure makes it suitable for further studies aimed at developing more potent inhibitors targeting similar pathways involved in cancer progression and other diseases influenced by epigenetic regulation. Additionally, compounds based on this scaffold may serve as lead candidates for drug discovery efforts aimed at treating various cancers and inflammatory diseases .
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6